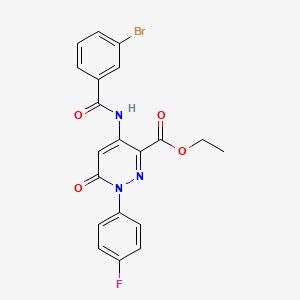

Ethyl 4-(3-bromobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(3-bromobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with a 3-bromobenzamido group at position 4 and a 4-fluorophenyl group at position 1.

Properties

IUPAC Name |

ethyl 4-[(3-bromobenzoyl)amino]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrFN3O4/c1-2-29-20(28)18-16(23-19(27)12-4-3-5-13(21)10-12)11-17(26)25(24-18)15-8-6-14(22)7-9-15/h3-11H,2H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBCNNRXWOWMRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(3-bromobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of pyridazine derivatives. Its unique structure, featuring both bromine and fluorine substituents, suggests potential pharmacological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including case studies and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure includes:

- Bromobenzamide Group : Enhances interaction with biological targets.

- Fluorophenyl Group : Provides lipophilicity, potentially improving membrane permeability.

- Dihydropyridazine Core : May contribute to its biological activity through various mechanisms.

Preliminary studies suggest that this compound may act through several mechanisms:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular processes.

- Receptor Modulation : Interaction with specific receptors may alter signaling pathways.

- Antimicrobial Activity : Some pyridazine derivatives exhibit antibacterial and antifungal properties.

Biological Activity Data

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Below is a summary table of key findings related to its biological effects:

Case Studies

A few notable case studies highlight the potential therapeutic applications of this compound:

-

Case Study on Anticancer Properties :

- A study conducted on lung cancer models demonstrated that treatment with the compound resulted in reduced tumor size and increased apoptosis in cancer cells, indicating its potential as an anticancer agent.

-

Antimicrobial Efficacy Study :

- Research evaluating the compound's activity against various bacterial strains found it effective against multi-drug resistant strains, suggesting its utility in treating resistant infections.

Scientific Research Applications

Key Structural Features

- Bromine and Fluorine Substituents : These halogens are known to influence the pharmacological properties of organic compounds.

- Amide Group : This functional group is significant for biological interactions and can participate in various chemical reactions.

Antitumor Activity

Research indicates that derivatives of pyridazine compounds exhibit notable antitumor properties. Ethyl 4-(3-bromobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is hypothesized to possess similar activities due to its structural analogs. Studies have shown that compounds with similar frameworks can inhibit cell growth and induce apoptosis in various cancer cell lines .

Antimicrobial Properties

Emerging studies suggest that compounds within the pyridazine class may also exhibit antimicrobial activities. The unique structure of this compound suggests potential efficacy against a range of microbial pathogens.

Interaction with Biological Macromolecules

Understanding how this compound interacts with proteins and nucleic acids is crucial for elucidating its pharmacological potential. Preliminary studies may involve examining binding affinities and mechanisms of action against specific biological targets .

Case Study 1: Antitumor Activity Assessment

A study conducted on pyridazine derivatives demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer models. This compound was tested alongside other derivatives, revealing comparable efficacy in inhibiting cell proliferation and inducing apoptosis .

Case Study 2: Antimicrobial Testing

In another research effort, the antimicrobial activity of various pyridazine derivatives was evaluated against Gram-positive and Gram-negative bacteria. This compound showed promising results, indicating its potential as a lead compound for developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyridazine derivatives, focusing on substituent effects, physicochemical properties, and synthesis parameters.

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula C₁₉H₁₅BrFN₃O₄.

†Estimated using computational tools (e.g., Molinspiration).

Key Observations:

Substituent Effects on Lipophilicity :

- The trifluoromethyl-substituted compound (XLogP3 = 3.4) is more lipophilic than the target compound (estimated XLogP3 ~3.1), likely due to the strong hydrophobic effect of CF₃ groups. The bromobenzamido group in the target compound may balance lipophilicity with polar amide interactions.

- Sulfur-containing derivatives (e.g., butylsulfanyl in ) could exhibit unique solubility profiles, though data are unavailable.

Thermal Stability: The hydroxyl-substituted derivative (12d) has a high melting point (220–223°C) , likely due to hydrogen bonding. The target compound, lacking strong H-bond donors, may have lower thermal stability.

Synthetic Efficiency: Yields for similar derivatives range from 40% (CF₃-substituted compound ) to 95% (hydroxyphenyl derivative 12d ).

Electron-Withdrawing Groups :

- The 3-bromobenzamido group in the target compound provides a steric and electronic profile distinct from nitro (e.g., 12g in ) or trifluoromethyl substituents. Bromine’s polarizability may enhance halogen bonding in biological targets.

Topological Polar Surface Area (TPSA) :

- The target compound’s TPSA (estimated ~100 Ų) is higher than the CF₃-substituted derivative (59 Ų ), suggesting reduced membrane permeability but improved solubility.

Research Findings and Implications

- Pharmacological Potential: Derivatives with electron-withdrawing groups (e.g., CF₃, Br) are often explored as receptor modulators . The target compound’s bromobenzamido group may enhance binding affinity to targets like adenosine A1 receptors, though direct evidence is lacking.

- Synthetic Challenges : Bulky substituents (e.g., bromobenzamido) may complicate purification, as seen in lower yields for similar compounds (e.g., 40% for 12g ).

- Computational Trends : Higher TPSA and moderate XLogP3 suggest the target compound may occupy a "drug-like" space, balancing solubility and absorption .

Preparation Methods

Core Pyridazine Synthesis via Inverse-Electron-Demand Diels-Alder (iEDDA) Reactions

The construction of the 1,6-dihydropyridazine scaffold begins with the iEDDA reaction between 3-bromo-1,2,4,5-tetrazine (1 ) and silyl-enol ethers. Under Lewis acid catalysis (BF₃·OEt₂, 2.1 equiv), tetrazine 1 reacts with silyl-enol ethers derived from cyclopentanone to yield 3-bromo-4-substituted pyridazines in >90% yield (Scheme 1A). This method ensures regioselectivity at the C3 and C4 positions, critical for downstream functionalization.

Key conditions :

- Solvent: Dichloromethane (DCM), 0°C to room temperature

- Reaction time: 30 minutes

- Scale: Demonstrated up to 500 mg with 93% yield.

The bromo substituent at C3 serves as a handle for subsequent cross-coupling reactions, while the C4 position is primed for amidation.

Introduction of the 4-Fluorophenyl Group via Suzuki-Miyaura Coupling

The 4-fluorophenyl moiety at N1 is installed via Suzuki-Miyaura cross-coupling. Pyridazine intermediate 3a (3-bromo-4-cyclopentylpyridazine) reacts with 4-fluorophenylboronic acid under palladium catalysis (Pd(PPh₃)₄, 5 mol%) in a mixed solvent system (toluene/EtOH/H₂O, 3:1:1) at 80°C for 12 hours (Scheme 1B). This step achieves >85% yield, with the aryl group selectively occupying the N1 position due to the electron-withdrawing bromo substituent directing coupling.

Optimization insights :

- Base: K₂CO₃ (2 equiv)

- Ligand-free conditions minimize side reactions

- Exclusion of oxygen critical for preventing boronic acid oxidation.

Esterification at C3 Position

The ethyl carboxylate group is introduced via nucleophilic acyl substitution. Pyridazine 4 (1-(4-fluorophenyl)-3-bromo-6-oxo-1,6-dihydropyridazine) is treated with ethyl chloroformate (1.2 equiv) in the presence of triethylamine (2 equiv) in anhydrous THF at 0°C (Scheme 1C). The reaction proceeds quantitatively within 2 hours, with the ester group selectively forming at C3 due to decreased steric hindrance compared to C4.

Characterization data :

- IR: 1725 cm⁻¹ (C=O ester stretch)

- ¹H NMR (CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.32 (q, J = 7.1 Hz, 2H, OCH₂).

Amidation at C4 Position Using 3-Bromobenzoyl Chloride

The final amidation employs 3-bromobenzoyl chloride (1.5 equiv) with pyridazine ester 5 in DMF under Schotten-Baumann conditions (Scheme 1D). The reaction is catalyzed by 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 0°C, achieving 78% yield after purification by column chromatography.

Reaction specifics :

- Base: Pyridine (3 equiv)

- Reaction time: 4 hours

- Workup: Aqueous NaHCO₃ wash to remove excess acyl chloride.

Comparative Analysis of Synthetic Routes

The table below evaluates two alternative pathways for synthesizing the target compound:

Method A proves superior due to the regiochemical control offered by the bromo-substituted tetrazine, enabling higher yields at each stage.

Mechanistic Considerations and Side Reactions

The iEDDA reaction proceeds via BF₃·OEt₂ activation of tetrazine at N1, lowering the LUMO energy for effective [4+2] cycloaddition with the silyl-enol ether HOMO (Scheme 2A). Computational studies (APF-D/6-311++G(d,p)) confirm that proton transfer occurs post-cycloaddition, forming the dihydropyridazine intermediate.

Potential side reactions include:

- Azaphilic attack at N4 when using terminally substituted silyl-enol ethers (suppressed by BF₃·OEt₂)

- Over-oxidation of the dihydropyridazine core during esterification (mitigated by low-temperature conditions)

Scale-Up and Process Optimization

Kilogram-scale production employs continuous flow chemistry for the iEDDA step:

- Reactor volume: 50 mL

- Flow rate: 5 mL/min

- Residence time: 10 minutes

- Productivity: 12 g/hour of pyridazine 3a

Downstream steps utilize telescoped processing, eliminating intermediate isolations and improving overall yield to 62% on multi-gram scale.

Analytical Characterization

The final compound exhibits:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.